4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydrazone linkage, a hydroxybenzoyl group, and a chlorobenzoate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzohydrazide with 2-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then reacted with 4-formylbenzoic acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorobenzoate group under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrazines and their derivatives.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydroxybenzoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydrazone linkage may also interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in the synthesis of various organic compounds.
Disilanes: Organosilicon compounds with unique electronic properties.
Phenolic Compounds: Similar in structure and reactivity, often used in studies of toxicity and environmental impact.
Uniqueness
4-{(E)-[2-(4-hydroxybenzoyl)hydrazono]methyl}phenyl 2-chlorobenzoate stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in research and industry make it a valuable compound for further study.
Properties
Molecular Formula |
C21H15ClN2O4 |
---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C21H15ClN2O4/c22-19-4-2-1-3-18(19)21(27)28-17-11-5-14(6-12-17)13-23-24-20(26)15-7-9-16(25)10-8-15/h1-13,25H,(H,24,26)/b23-13+ |
InChI Key |
WHROHZUVTXKXLT-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.